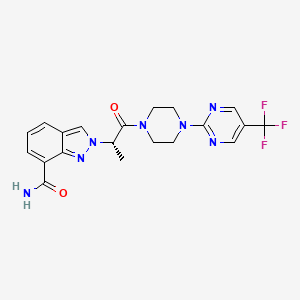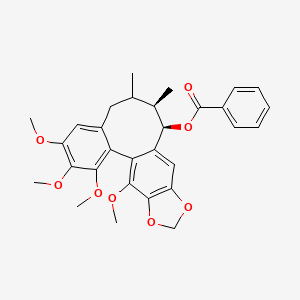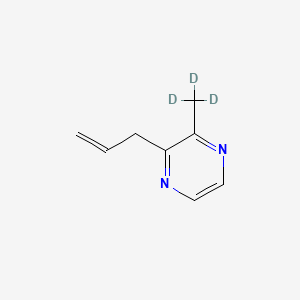
SiR-PEG4-Maleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SiR-PEG4-Maleimide, also known as silicon rhodamine-polyethylene glycol4-Maleimide, is a fluorescent dye with strong cell permeability and high specificity. It is characterized by its dark red near-infrared fluorescence, which makes it highly suitable for biological imaging applications. The compound has good biocompatibility and is used extensively in various scientific research fields due to its stable and lasting fluorescence signals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SiR-PEG4-Maleimide involves the conjugation of silicon rhodamine with polyethylene glycol (PEG) and maleimide. The maleimide group reacts with thiol groups in proteins or other biomolecules to form stable thioether bonds. The reaction typically occurs at pH 6.5-7.5, where the maleimide group is highly reactive towards free sulfhydryls .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the careful control of reaction conditions, such as temperature, pH, and solvent composition, to achieve high yields and purity. The final product is purified using techniques like chromatography and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions
SiR-PEG4-Maleimide primarily undergoes substitution reactions where the maleimide group reacts with thiol groups to form thioether bonds. This reaction is highly specific and occurs without the need for additional catalysts .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, such as cysteine residues in proteins.
Conditions: The reaction is typically carried out at pH 6.5-7.5 to ensure high reactivity of the maleimide group towards thiols.
Major Products
The major product of the reaction between this compound and thiol-containing compounds is a stable thioether bond, which links the silicon rhodamine dye to the target molecule. This conjugation results in a fluorescently labeled biomolecule that can be used for various imaging applications .
科学的研究の応用
SiR-PEG4-Maleimide is widely used in scientific research due to its unique properties:
Chemistry: Used in the synthesis of fluorescently labeled compounds for various analytical applications.
Biology: Employed in live-cell imaging to study cellular processes and protein localization.
Medicine: Utilized in diagnostic imaging to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes for quality control and research purposes
作用機序
The mechanism of action of SiR-PEG4-Maleimide involves the formation of a stable thioether bond between the maleimide group and thiol groups in target molecules. This reaction is highly specific and occurs without the need for additional catalysts. The resulting conjugate retains the fluorescent properties of the silicon rhodamine dye, allowing for the visualization of the labeled biomolecule in various imaging applications .
類似化合物との比較
Similar Compounds
Dibenzocyclooctyne-PEG4-Maleimide: Another fluorescent dye with similar applications in bioorthogonal chemistry and imaging.
Methyltetrazine-PEG4-Maleimide: Used for labeling thiol-containing compounds and has similar reaction conditions.
Uniqueness
SiR-PEG4-Maleimide stands out due to its near-infrared fluorescence, which provides better optical stability and longer-lasting signals compared to traditional dyes. Its strong cell permeability and high specificity make it particularly suitable for long-term fluorescence imaging in live cells .
特性
分子式 |
C41H50N4O9Si |
|---|---|
分子量 |
770.9 g/mol |
IUPAC名 |
3',7'-bis(dimethylamino)-N-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C41H50N4O9Si/c1-43(2)29-8-11-32-35(26-29)55(5,6)36-27-30(44(3)4)9-12-33(36)41(32)34-25-28(7-10-31(34)40(49)54-41)39(48)42-15-17-50-19-21-52-23-24-53-22-20-51-18-16-45-37(46)13-14-38(45)47/h7-14,25-27H,15-24H2,1-6H3,(H,42,48) |
InChIキー |
ITIIMKCDPXFTFY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCOCCN6C(=O)C=CC6=O)C(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[(2S)-1-[[8-[4-[(4-tert-butylbenzoyl)carbamothioylamino]anilino]-8-oxooctyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate](/img/structure/B12368303.png)





![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-methyl-1-oxidopyridin-1-ium-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B12368355.png)


![[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)
![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)

